molecular formula C15H27ClN2O B1459144 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride CAS No. 1423017-79-1

2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

Cat. No.: B1459144
CAS No.: 1423017-79-1
M. Wt: 286.84 g/mol
InChI Key: GZPLONKDJFEYBE-GPFYXIAXSA-N
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Description

Properties

IUPAC Name

(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O.ClH/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12;/h12-14,16H,1-11H2;1H/t13-,14?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPLONKDJFEYBE-GPFYXIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCN2C(=O)C3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acylation of Pyrrolidine Derivatives

A key step is the N-acylation of the pyrrolidine ring nitrogen with cyclohexanecarbonyl or related acyl chlorides. For example, L-proline can be reacted with chloroacetyl chloride in refluxing tetrahydrofuran (THF) to produce 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid derivatives efficiently. This reaction proceeds faster at elevated temperatures (reflux) in THF compared to lower temperatures or other solvents, achieving yields up to 81% within 2 hours.

Step Reagents & Conditions Yield (%) Notes
N-acylation L-proline + chloroacetyl chloride, reflux in THF 81 Faster reaction at reflux vs. low temp (-20°C)

Conversion of Carboxylic Acid to Amide

The carboxylic acid intermediate is converted into the corresponding amide using DCC in dichloromethane at ambient temperature, followed by treatment with ammonium bicarbonate. This step avoids aqueous conditions and yields the amide in about 52% after purification by crystallization and chromatography.

Step Reagents & Conditions Yield (%) Notes
Amide formation DCC, ammonium bicarbonate, DCM, RT 52 Avoids aqueous exposure

Formation of the Cyano or Carbonyl Derivative

For further functionalization, the amide can be treated with trifluoroacetic anhydride in THF at low temperatures (0–5 °C), followed by neutralization with ammonium bicarbonate. This yields the cyano derivative or related carbonyl compounds in high purity (HPLC purity ~99.25%) and 83% yield from the amide intermediate.

Step Reagents & Conditions Yield (%) Notes
Cyano derivative formation Trifluoroacetic anhydride, THF, 0–5 °C, then NH4HCO3 83 High purity, no aqueous workup

Isolation of Hydrochloride Salt

The hydrochloride salt form, such as 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, is typically isolated by crystallization from solvents like hexane or toluene after concentration and filtration. Cooling the mixture to 0–5 °C promotes crystallization and facilitates purification.

Alternative Synthetic Routes and Related Compounds

Other pyrrolidine derivatives have been synthesized via organometallic routes involving Grignard or lithium reagents, followed by complexation with transition metals. For example, 1-(2-indenylethyl)pyrrolidine was prepared by reacting the free base with indenyllithium at low temperatures and purified by distillation. Although this is a different pyrrolidine derivative, the methodology illustrates the versatility of pyrrolidine functionalization.

Summary Table of Key Preparation Steps

Step Number Process Description Key Reagents/Conditions Yield (%) Comments
1 N-acylation of L-proline Chloroacetyl chloride, reflux in THF 81 Efficient at elevated temp
2 Conversion of acid to amide DCC, ammonium bicarbonate, DCM, RT 52 Avoids aqueous conditions
3 Formation of cyano or carbonyl derivative Trifluoroacetic anhydride, THF, 0–5 °C, NH4HCO3 83 High purity product
4 Isolation of hydrochloride salt Crystallization from hexane or toluene Not specified Cooling to 0–5 °C aids crystallization

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit various pharmacological activities such as:

  • Antidepressant Effects : Research indicates that compounds with pyrrolidine structures can influence neurotransmitter systems, potentially offering antidepressant effects.
  • Analgesic Properties : The compound's interaction with pain pathways could be beneficial in developing new analgesics.

Synthesis of Pharmaceutical Intermediates

Due to its functional groups, 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride serves as an important building block in the synthesis of more complex molecules. It can be used in:

  • Chiral Synthesis : The presence of chiral centers allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals.
  • Drug Formulation Development : As an intermediate, it may facilitate the creation of formulations that enhance bioavailability or target specific biological pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

Study ReferenceFocus AreaFindings
Antidepressant ActivityDemonstrated modulation of serotonin receptors, indicating potential antidepressant effects.
Pain ManagementShowed efficacy in reducing pain responses in animal models, suggesting analgesic properties.
Synthesis PathwaysSuccessfully utilized as a precursor in synthesizing novel analgesics with enhanced efficacy.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclopentyl-1-[(2S)-Pyrrolidine-2-Carbonyl]Pyrrolidine Hydrochloride
  • CAS No.: 1423017-80-4 .
  • Molecular Formula : C₁₄H₂₅ClN₂O.
  • Molecular Weight : 272.81 g/mol.
  • Key Difference : Cyclopentyl substituent (5-membered ring) instead of cyclohexyl (6-membered ring).
  • Lower molecular weight may enhance solubility .
2-(3-Chlorophenyl)-1-[(2S)-Pyrrolidine-2-Carbonyl]Pyrrolidine Hydrochloride
  • CAS No.: 1423043-76-8 .
  • Molecular Formula : C₁₅H₁₉Cl₂N₂O.
  • Molecular Weight : 323.24 g/mol.
  • Key Difference : Aromatic 3-chlorophenyl group replaces the alicyclic cyclohexyl.
  • Chlorine atom introduces electron-withdrawing effects, which may modulate electronic properties of the scaffold .
1-(4-Hydrazinylbenzylsulfonyl)Pyrrolidine Hydrochloride (Almotriptan Intermediate)
  • CAS No.: Not explicitly provided .
  • Molecular Formula : C₁₁H₁₈ClN₃O₂S.
  • Molecular Weight : 291.8 g/mol.
  • Key Difference : Sulfonyl and hydrazinylbenzyl groups replace the cyclohexyl and pyrrolidine-carbonyl moieties.
  • Used as an intermediate in Almotriptan (a migraine medication), highlighting the pharmacological relevance of pyrrolidine derivatives .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Structural Features
2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride 1423017-79-1 C₁₅H₂₇ClN₂O 286.84 Cyclohexyl Bulky alicyclic group, chiral center
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride 1423017-80-4 C₁₄H₂₅ClN₂O 272.81 Cyclopentyl Smaller ring, reduced steric hindrance
2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride 1423043-76-8 C₁₅H₁₉Cl₂N₂O 323.24 3-Chlorophenyl Aromatic ring, halogen substitution
1-(4-Hydrazinylbenzylsulfonyl)pyrrolidine hydrochloride - C₁₁H₁₈ClN₃O₂S 291.80 Sulfonyl hydrazinylbenzyl Polar sulfonyl group, potential hydrogen bonding

Key Research Findings and Implications

  • Steric and Electronic Effects :
    • Cyclohexyl and cyclopentyl analogs demonstrate how ring size influences steric interactions, critical for target binding .
    • The chlorophenyl derivative’s aromaticity may enhance affinity for receptors with hydrophobic domains .
  • Solubility and Bioavailability :
    • Hydrochloride salts improve solubility, but bulkier substituents (e.g., cyclohexyl) may reduce membrane permeability compared to smaller groups (e.g., cyclopentyl) .
  • Pharmacological Potential: The Almotriptan intermediate underscores the therapeutic relevance of pyrrolidine derivatives in CNS disorders .

Biological Activity

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a synthetic compound characterized by its unique pyrrolidine core and cyclohexyl substitution. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

The compound consists of a dual pyrrolidine framework and a cyclohexyl group, contributing to its structural complexity. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations. The presence of functional groups such as carbonyls in the pyrrolidine structure is significant for its biological interactions.

Biological Activities

Research highlights several biological activities associated with 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride:

  • CNS Activity : Similar pyrrolidine derivatives have shown central nervous system (CNS) effects, suggesting potential applications in neurological disorders.
  • Antimicrobial Properties : Derivatives of pyrrolidine have demonstrated notable antibacterial activity against various pathogens, which may extend to this compound.
  • Antitumor Activity : Compounds with similar structural motifs have exhibited antitumor effects, warranting investigation into the anticancer properties of this specific compound.

Comparative Biological Activity

To better understand the biological potential of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, a comparison with related compounds is essential. The following table summarizes the structural features and known activities of similar compounds:

Compound Name Structural Features Biological Activity
PyrrolidineBasic pyrrolidine structureCNS activity
1-Pyrrolidinylcarbonyl compoundsCarbonyl substitution on pyrrolidineAntimicrobial properties
4-PiperidonePiperidine ring with carbonylAnalgesic effects
1-Amino-pyrrolidinesAmino group substitutionPotential enzyme inhibitors

The unique cyclohexyl substitution in 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride may confer distinct pharmacological profiles compared to these compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various pyrrolidine derivatives, including those structurally related to 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. For example:

  • Antimicrobial Screening : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against pathogens such as E. coli and S. aureus .
  • Antitumor Activity : Another investigation screened multiple derivatives in human cancer cell lines, revealing promising antitumor activity with growth inhibition (GI50) values indicating effective cytotoxicity .
  • CNS Effects : Research has indicated that certain pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride may also influence CNS pathways .

Q & A

Q. How to design a stability study for long-term storage under varying conditions?

  • Methodological Answer : Use ICH Q1A guidelines:
  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
  • Analyze at 0, 1, 3, 6, and 12 months via HPLC and DSC.
  • Degradation products can be identified using LC-MS/MS and compared against stress-testing data (e.g., heat/acid hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Reactant of Route 2
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2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

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